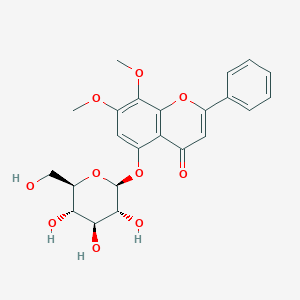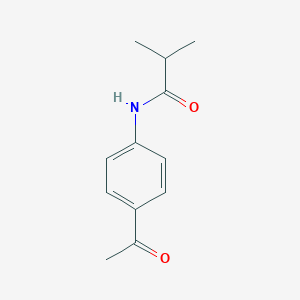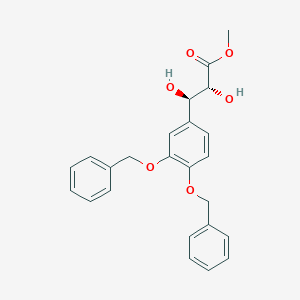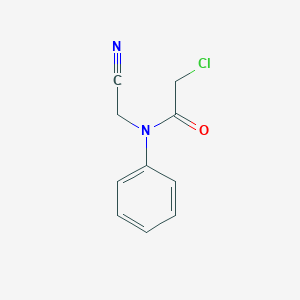
Andrographidine C
Overview
Description
Mechanism of Action
Target of Action
Andrographidine C, a bioactive compound found in Andrographis paniculata, has been identified to interact with several key targets. The primary targets include ACE2 and PIK3CG proteins . These proteins play crucial roles in various biological processes, including inflammation and viral infections .
Mode of Action
This compound exhibits strong binding affinity to the active sites of its target proteins . This interaction can influence the function of these proteins, leading to changes in the cellular processes they regulate. For example, the binding of this compound to ACE2 and PIK3CG proteins could potentially interfere with their normal functions, thereby exerting its therapeutic effects .
Biochemical Pathways
The action of this compound affects several biochemical pathways. These include key pathways related to cancer, immunology, and inflammation processes . By interacting with its target proteins, this compound can influence these pathways, leading to downstream effects that contribute to its overall therapeutic impact.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its anti-inflammatory effects . By interacting with its target proteins and influencing key biochemical pathways, this compound can potentially suppress the production of inflammatory mediators . This results in an overall anti-inflammatory effect, which is beneficial in the treatment of conditions characterized by inflammation.
Biochemical Analysis
Biochemical Properties
Andrographidine C plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including ACE2 and PIK3CG . The nature of these interactions is primarily through binding, which is facilitated by the strong binding affinity of this compound to the active sites of these targets .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it has been suggested that this compound can directly affect the infection and replication of COVID-19 by interacting with ACE2 and PIK3CG proteins, thereby improving lung symptoms and producing certain antiviral effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to changes in gene expression . Molecular docking studies have shown that this compound binds well to the ACE2 and PIK3CG proteins . This binding is likely to influence the activity of these proteins, potentially inhibiting or activating them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Andrographidine C can be isolated from Andrographis paniculata using chromatographic techniques. One effective method involves off-line two-dimensional high-speed counter-current chromatography. The first dimension uses a solvent system of petroleum ether-ethyl acetate-methanol-water in a ratio of 3:7:5:5 (v/v), while the second dimension employs a system of 2:8:1:9 (v/v) and 5:5:6:4 (v/v) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Andrographis paniculata using similar chromatographic techniques. The process is optimized to maximize yield and purity, ensuring the compound’s efficacy for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Andrographidine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to create derivatives with improved therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, facilitated by catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct bioactive properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing novel compounds with enhanced bioactivity.
Biology: Investigated for its role in modulating biological pathways and cellular responses.
Medicine: Explored for its antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of natural medicines and therapeutic formulations.
Comparison with Similar Compounds
Andrographolide: Another major compound from Andrographis paniculata with similar antiviral and anti-inflammatory properties.
14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective activities.
Neoandrographolide: Exhibits anti-inflammatory and anti-hepatotoxic effects.
Uniqueness: Andrographidine C stands out due to its strong binding affinity to ACE2 and PIK3CG proteins, making it particularly effective against viral infections like COVID-19. Its unique molecular structure allows for specific interactions that are not as pronounced in other similar compounds .
Properties
IUPAC Name |
7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQDTNINMCFAY-PUIBNRJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)





![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)



